1-(2-Amino-4-iodophenyl)-2-pyrrolidinone
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Overview
Description
1-(2-Amino-4-iodophenyl)-2-pyrrolidinone is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-iodophenyl)-2-pyrrolidinone typically involves the iodination of a precursor compound followed by the formation of the pyrrolidinone ring. One common method involves the reaction of 2-amino-4-iodoaniline with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-iodophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Deiodinated products.
Substitution: Hydroxylated, alkylated, or arylated derivatives.
Scientific Research Applications
1-(2-Amino-4-iodophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The amino group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodophenyl)-2-pyrrolidinone: Lacks the amino group, which may affect its reactivity and binding properties.
1-(2-Amino-4-bromophenyl)-2-pyrrolidinone: Contains a bromine atom instead of iodine, which can influence its chemical behavior and biological activity.
1-(2-Amino-4-chlorophenyl)-2-pyrrolidinone:
Uniqueness
1-(2-Amino-4-iodophenyl)-2-pyrrolidinone is unique due to the presence of both an amino group and an iodine atom
Properties
Molecular Formula |
C10H11IN2O |
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Molecular Weight |
302.11 g/mol |
IUPAC Name |
1-(2-amino-4-iodophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11IN2O/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
InChI Key |
JQXIXADAJOFDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)I)N |
Origin of Product |
United States |
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